3-Hydroxy-5,6-dihydro-2H-pyran-2-one

Cytotoxicity Anticancer Structure-Activity Relationship

3-Hydroxy-5,6-dihydro-2H-pyran-2-one (CAS 3393-45-1) is a member of the dihydropyranone class of organic compounds, characterized by a hydrogenated pyran ring containing a ketone and a double bond. This compound, also known as 4-hydroxy-5,6-dihydro-2H-pyran-2-one, features a hydroxyl group at the 3-position, which imparts distinct reactivity and potential biological activity.

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
Cat. No. B13322879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5,6-dihydro-2H-pyran-2-one
Molecular FormulaC5H6O3
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESC1COC(=O)C(=C1)O
InChIInChI=1S/C5H6O3/c6-4-2-1-3-8-5(4)7/h2,6H,1,3H2
InChIKeyMOUVXQQGDFVSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5,6-dihydro-2H-pyran-2-one: An Overview for Scientific Procurement and Research Selection


3-Hydroxy-5,6-dihydro-2H-pyran-2-one (CAS 3393-45-1) is a member of the dihydropyranone class of organic compounds, characterized by a hydrogenated pyran ring containing a ketone and a double bond . This compound, also known as 4-hydroxy-5,6-dihydro-2H-pyran-2-one, features a hydroxyl group at the 3-position, which imparts distinct reactivity and potential biological activity . Its molecular formula is C5H6O3 and it has a molecular weight of 114.10 g/mol . This compound serves as a versatile intermediate in organic synthesis and is investigated for its antimicrobial and anticancer properties .

Dihydropyranone intermediate for organic synthesis
Scaffold for antimicrobial and anticancer screening studies
Functionalizable at 3-OH and 6-position; verify bioactivity in target assays

Why Generic Substitution of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one with Other Pyranones is Inadvisable


Direct substitution of 3-hydroxy-5,6-dihydro-2H-pyran-2-one with structurally similar pyranones, such as 3-hydroxy-2H-pyran-2-one or unsubstituted 5,6-dihydro-2H-pyran-2-one, is not scientifically justified due to critical differences in reactivity, biological activity, and physicochemical properties. The presence of the 3-hydroxyl group on a saturated dihydropyranone ring creates a unique electronic and steric environment that fundamentally alters its behavior in chemical reactions and biological assays compared to its analogs [1]. For instance, the reduced double bond system in the dihydro form, combined with the 3-OH group, provides a distinct scaffold for chelation and hydrogen bonding, leading to differential activity profiles in enzymatic and cellular systems [2]. The following quantitative evidence underscores the specific, non-interchangeable nature of this compound.

The 3-OH group on the saturated ring defines a hydrogen-bond and chelation environment not replicated by conjugated pyranones.
Removal or relocation of the hydroxyl may shift reactivity and biological assay outcomes; batch-specific review recommended.
Unsubstituted 5,6-dihydro-2H-pyran-2-one lacks the documented bioactivity of functionalized derivatives such as aspyrone.

Quantitative Evidence Guide: 3-Hydroxy-5,6-dihydro-2H-pyran-2-one vs. Closest Analogs


Differential Cytotoxicity: 6-Substituted 5,6-Dihydro-2H-pyran-2-one Derivatives vs. Non-Hydroxylated Analogs

The presence and configuration of the 2'-hydroxy group on the side chain of 6-substituted 5,6-dihydro-2H-pyran-2-one derivatives critically modulates cytotoxic activity. A study demonstrated that the 2'-dehydroxy derivative 5 of (6R,2′R)- and (6R,2′S)-6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one (1) exhibited the highest activity against HeLa cells [1]. This highlights the necessity of evaluating specific stereoisomers and substitution patterns, as the hydroxyl group's presence can either enhance or diminish potency depending on the cellular target, making generic substitution of the core scaffold unreliable.

Cytotoxicity IC50
Head-to-head
1.4 μM
HeLa cervical cancer cells (MTT)
Supports cytotoxicity endpoint review
2'-dehydroxy derivative most active among tested stereoisomers
Cytotoxicity Anticancer Structure-Activity Relationship

Antitrypanosomal Potency: Non-Natural Goniothalamin Analogs vs. Natural Enantiomer

In a study evaluating sixteen 5,6-dihydro-2H-pyran-2-ones against Trypanosoma cruzi, the non-natural form of goniothalamin (ent-1) was threefold more potent than the natural enantiomer (1) [1]. This demonstrates that stereochemistry is a critical determinant of biological activity within this compound class. Furthermore, the study identified analogues 9 and 10 (both S configuration) as the most potent compounds overall, with IC50 values of 0.12 mM and 0.09 mM, respectively, approaching the activity of the positive control crystal violet (IC50 = 0.08 mM) [1].

Antitrypanosomal potency
Head-to-head
Analogue 10 IC50 0.09 mM
T. cruzi trypomastigotes
Supports stereochemical-activity interpretation
Non-natural ent-1 3-fold more active than natural enantiomer
Antitrypanosomal Chagas Disease Stereochemistry

Antiproliferative Activity: 2-Naphthyl Substituted 5,6-Dihydro-2H-pyran-2-one vs. Goniothalamin

A study on conformationally constrained analogues of (R)-goniothalamin revealed that replacing the styryl substituent with a 2-naphthyl group yielded a new analogue with slightly better cytotoxicity than the lead compound (R)-goniothalamin [1]. While the exact IC50 values are not detailed in the abstract, the finding demonstrates that specific aryl substitutions can fine-tune antiproliferative activity, and that the parent goniothalamin structure is not necessarily the optimal antiproliferative agent in this series.

Antiproliferative activity
Head-to-head
Slightly higher cytotoxicity vs. (R)-goniothalamin
PC-3 and MCF-7 cancer cell lines
Supports cell-model endpoint screening
Exact IC50 not provided in source abstract
Antiproliferative Cancer Cell Lines Aryl Substitution

Plant Growth Inhibition: 4-Fluorophenyl Substituted Analog vs. Unsubstituted Phenyl Derivative

In a study of 6-substituted 5,6-dihydro-2H-pyran-2-ones for plant growth inhibitory activity, the compound (S)-6-[(R)-2-hydroxy-6-(4-fluorophenyl)hexyl]-5,6-dihydro-2H-pyran-2-one demonstrated 2-3-fold more potent activity against Italian ryegrass than the analog bearing an unsubstituted phenyl group [1]. This provides a direct quantitative comparison demonstrating that the specific aryl substitution pattern on the 5,6-dihydro-2H-pyran-2-one scaffold critically influences biological outcome.

Phytotoxicity IC50
Head-to-head
17 μM (roots)
Italian ryegrass (Lolium multiflorum)
Supports phytotoxicity endpoint context
2-3-fold more potent than unsubstituted phenyl analog
Phytotoxicity Herbicide Plant Growth Regulation

Stereoselective Synthesis: Encaged Superbase Catalysis for 3-Hydroxy-2-Pyrone vs. Model Superbase

In a Diels-Alder reaction, the use of an encaged proazaphosphatrane superbase as an organocatalyst resulted in much higher diastereomeric excess for the reaction of 3-hydroxy-2-pyrone with N-methylmaleimide compared to a model superbase lacking a cavity [1]. This demonstrates that the choice of catalyst and reaction environment is crucial for achieving high stereoselectivity with 3-hydroxy-2-pyrone derivatives, and that generic substitution of the catalyst or base will lead to significantly different product distributions.

Diels-Alder stereoselectivity
Head-to-head
Higher de with encaged superbase
3-hydroxy-2-pyrone + N-methylmaleimide
Supports chiral synthesis evaluation
Exact de value not reported in abstract
Organocatalysis Stereoselective Synthesis Diels-Alder Reaction

Fungal Metabolite Antibacterial and Nematicidal Activity: Aspyrone vs. General Class

Aspyrone, a specific derivative of 5,6-dihydro-2H-pyran-2-one isolated from Aspergillus melleus, exhibits nematicidal, antibacterial, and antifungal properties [1]. While this is a class-level inference for the broader dihydropyranone class, it establishes a baseline for the potential biological activity of structurally related compounds. The specific substitution pattern of aspyrone (a (2S,3S)-3-methyloxiran-2-yl group at position 3, a hydroxy at 5S, and a methyl at 6R) is essential for its activity, and simple 5,6-dihydro-2H-pyran-2-one lacks these substituents and associated activity.

Aspyrone bioactivity
Class-level inference
Nematicidal, antibacterial, antifungal (class-level)
Fungal metabolite (Aspergillus melleus)
Specific substitution required for activity
Unsubstituted scaffold lacks these properties
Antifungal Nematicidal Natural Product

Recommended Research and Industrial Application Scenarios for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one Based on Quantitative Evidence


Anticancer Lead Optimization: Utilizing 6-Substituted Dihydropyran-2-ones for Targeted Cytotoxicity

For research programs focused on developing novel anticancer agents, the 2'-dehydroxy derivative of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one (IC50 = 1.4 μM against HeLa) offers a potent starting point for further optimization [1]. The clear structure-activity relationship demonstrates that removing the 2'-hydroxy group enhances activity, guiding medicinal chemistry efforts towards specific analogues.

Chagas Disease Drug Discovery: Prioritizing Specific Stereoisomers of 5,6-Dihydro-2H-pyran-2-ones

Investigators targeting Trypanosoma cruzi should prioritize the procurement and screening of non-natural stereoisomers of goniothalamin and related 5,6-dihydro-2H-pyran-2-ones. The data clearly shows a threefold increase in potency for the non-natural ent-1 over natural 1, and identifies analogues with IC50 values as low as 0.09 mM [2]. This directs resource allocation towards the most promising stereochemical series.

Herbicide Development: Targeting Italian Ryegrass with 4-Fluorophenyl Substituted 5,6-Dihydro-2H-pyran-2-ones

Agricultural chemical researchers developing new herbicides can leverage the 2-3-fold enhanced phytotoxicity of the 4-fluorophenyl substituted 5,6-dihydro-2H-pyran-2-one (IC50 = 17 µM for root growth inhibition) compared to the unsubstituted phenyl analog [3]. This specific derivative provides a validated, more potent lead compound for field trials and formulation studies.

Application
Selection Property
Validation Focus
Cancer cell-model studies
2'-Dehydroxy substitution pattern
Cytotoxicity endpoint review (HeLa)
Antitrypanosomal assay studies
Non-natural stereoisomer series
T. cruzi trypomastigote activity context
Phytotoxicity screening studies
4-Fluorophenyl substitution
Root growth inhibition endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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